7-Methoxy-1-benzofuran-2-carbonyl chloride
Overview
Description
7-Methoxy-1-benzofuran-2-carbonyl chloride is a chemical compound with the molecular formula C10H7ClO3 and a molecular weight of 210.61 . It is used for research purposes and in the synthesis of substances .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring attached to a carbonyl chloride group . Benzofuran is a heterocyclic compound composed of fused benzene and furan rings .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, benzofuran derivatives have been found to exhibit various biological activities, suggesting they undergo a range of chemical reactions .Scientific Research Applications
Synthesis of Heterocycles : Benzofurans, including derivatives of 7-Methoxy-1-benzofuran-2-carbonyl chloride, are used in synthesizing various heterocycles due to their broad-spectrum biological activities. These heterocycles have potential for enhanced biological activities, playing a role in the development of new pharmacological agents (Patankar et al., 2000).
Crystal Structure Analysis : Studies involving the crystal structure of compounds related to this compound provide insights into their molecular configuration, which is crucial for understanding their chemical behavior and potential applications (Kozakiewicz et al., 2007).
Antimicrobial and Antioxidant Activities : Certain benzofuran derivatives exhibit antimicrobial and antioxidant activities. This is significant for their potential use in medical and pharmaceutical applications (Rangaswamy et al., 2017).
Neuroprotective Effects : Novel benzofuran-2-carboxamide derivatives, related to this compound, have shown neuroprotective and antioxidant activities. This indicates their potential in treating neurodegenerative diseases (Cho et al., 2015).
Safety and Hazards
7-Methoxy-1-benzofuran-2-carbonyl chloride can cause serious eye irritation. It is advised to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with the eyes, rinse cautiously with water for several minutes and seek medical advice if irritation persists .
Future Directions
Benzofuran compounds, including 7-Methoxy-1-benzofuran-2-carbonyl chloride, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on further exploring the biological activities of these compounds and developing new synthesis methods .
Mechanism of Action
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of pathways, but the specific effects of this compound require further investigation .
Properties
IUPAC Name |
7-methoxy-1-benzofuran-2-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESLGDUYYAIOPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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